![molecular formula C11H19N3 B13065721 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a 2-methylbutan-2-yl substituent at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine core. The 2-methylbutan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the imidazole ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, preventing phosphorylation of substrates . This interaction can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Pyrazolo[3,4-d]pyrimidine: Shares the fused ring system but with different nitrogen positioning, affecting its interaction with biological targets.
Uniqueness
4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development, offering potential advantages over other similar heterocyclic compounds.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
4-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-4-11(2,3)10-9-8(5-6-12-10)13-7-14-9/h7,10,12H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
YRLDNEIKYDDGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1C2=C(CCN1)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






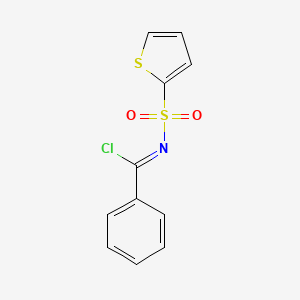
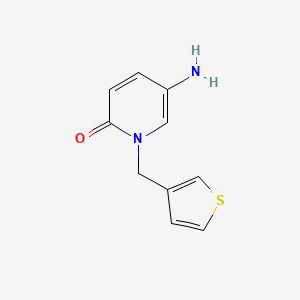
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)

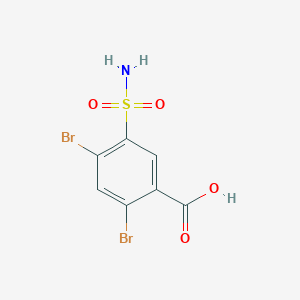
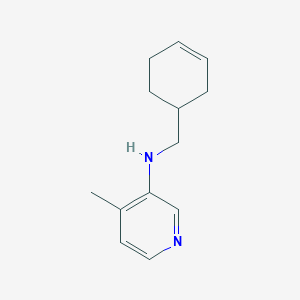
![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
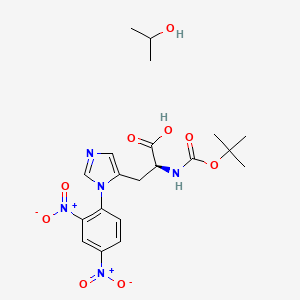
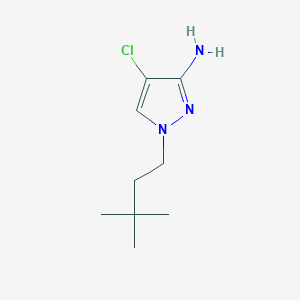
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
